

Solid-Phase Extraction of Quetiapine and its Deuterated Standard from Human Plasma

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Compound of Interest		
Compound Name:	Quetiapine-d8 Hemifumarate	
Cat. No.:	B562817	Get Quote

Application Note and Protocol

This document provides a detailed solid-phase extraction (SPE) method for the simultaneous quantification of the atypical antipsychotic drug Quetiapine and its deuterated internal standard (Quetiapine-d8) in human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for bioanalytical studies.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and precise quantification of Quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a deuterated internal standard, such as Quetiapined8, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy of the analytical results.[1][2][3]

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. It offers advantages over liquid-liquid extraction by providing cleaner extracts, reducing solvent consumption, and being more amenable to automation.[1] This application note details a method utilizing a mixed-mode cation exchange SPE cartridge for the efficient extraction of Quetiapine and Quetiapine-d8 from human plasma.



Experimental Protocols Materials and Reagents

- Quetiapine fumarate reference standard
- Quetiapine-d8 fumarate internal standard[2]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium hydroxide
- · Phosphoric acid
- Water (deionized or HPLC grade)
- Human plasma (K2EDTA)
- Mixed-mode cation exchange SPE cartridges

Equipment

- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator
- LC-MS/MS system

Sample Preparation

• To 500 μL of human plasma, add 50 μL of the internal standard solution (e.g., 1 $\mu g/mL$ Quetiapine-d8 in methanol).[4]



- Vortex the sample for 10 seconds.[4]
- Add 1 mL of 4% phosphoric acid in water to precipitate proteins.[4]
- Vortex for 30 seconds.[4]
- Centrifuge at 4000 rpm for 10 minutes.[4]
- Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol

- Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[4]
- Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[4]
- · Washing:
 - Wash the cartridge with 2 mL of 0.1 M acetic acid.[4]
 - Wash the cartridge with 2 mL of methanol to remove interferences.[4]
- Drying: Dry the cartridge under vacuum for 5 minutes.[4]
- Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).[4]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
 - \circ Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.[4]

Data Presentation

The following tables summarize the quantitative data for Quetiapine analysis using various SPE and analytical methods.



Table 1: Recovery and Precision of Quetiapine Extraction

SPE Sorbent	Analytical Method	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
C8	HPLC-UV	92	3.3	[5]
C2	HPLC-UV	69	3.1 - 11.1 (inter- day)	[6][7]
Oasis HLB	HPLC-MS/MS	-	< 8 (inter- and intra-day)	[8]
Polystyrene nanofibers	UPLC-UV	-	-	[9]

Table 2: Linearity and Limits of Quantification

Analytical Method	Linearity Range	Limit of Quantification (LOQ)	Reference
HPLC-UV	4 - 400 ng/mL	-	[5]
HPLC-UV	-	10.3 nM	[6][7]
HPLC-MS/MS	1.0 - 382.2 ng/mL	1.0 ng/mL	[8]
GC-MS	0.1 - 5.0 mg/L	0.1 mg/L	[10][11]

Visualization of the Experimental Workflow

Caption: Workflow for the solid-phase extraction of Quetiapine.

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